molecular formula C14H19N3O4 B1405306 (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1355338-26-9

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No. B1405306
M. Wt: 293.32 g/mol
InChI Key: CAQQLWAUYQDMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, or (E)-AMP-TBCA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid, phenylalanine, and is used as a starting material in the synthesis of other compounds. It has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Peptide Modification

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate has been used in peptide modification. Matt and Seebach (1998) describe the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides can be C-alkylated under mildly basic conditions, offering a method for peptide backbone modification (Matt & Seebach, 1998).

Synthesis of Triorganotin(IV) Complexes

Baul et al. (2002) report the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. These derivatives adopt a polymeric trigonal bipyramidal configuration, demonstrating potential applications in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Amino Acid Derivative Analysis

The tert-butyloxycarbonyl group, a component of (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, has been studied for its quantitative removal from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) describes a method using perchloric acid solution in acetic acid for this purpose, highlighting its relevance in analytical chemistry (Ehrlich-Rogozinski, 1974).

Antimicrobial Agent Synthesis

Doraswamy and Ramana (2013) synthesized compounds including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which relate to the structure of the compound . These compounds were characterized for potential antimicrobial activity, indicating their importance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Polymerization Studies

Gao, Sanda, and Masuda (2003) conducted research on the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine propargyl ester. Their study focuses on the properties of the resulting polymers, illustrating the compound's utility in polymer chemistry (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

[(E)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQQLWAUYQDMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)O/N=C(\C1=CC=CC=C1)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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